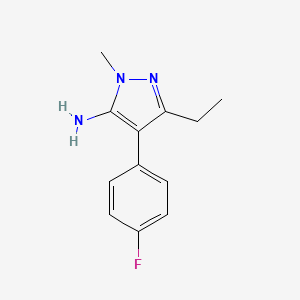

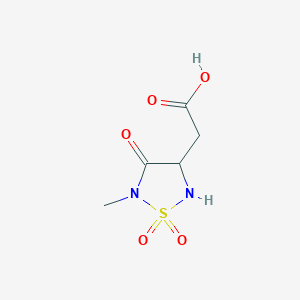

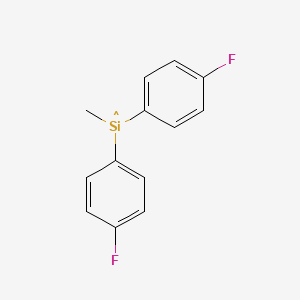

![molecular formula C20H24N4O3 B1367843 叔丁基 4-[3-氰基-6-(呋喃-2-基)吡啶-2-基]-1,4-二氮杂环戊烷-1-甲酸酯 CAS No. 946385-66-6](/img/structure/B1367843.png)

叔丁基 4-[3-氰基-6-(呋喃-2-基)吡啶-2-基]-1,4-二氮杂环戊烷-1-甲酸酯

描述

Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate (TBCFPC) is a synthetic compound that has been studied for its potential applications in medicinal chemistry. This compound has been the focus of numerous studies due to its unique structure and properties. TBCFPC is a derivative of pyridine and has been found to possess both anti-inflammatory and anti-cancer properties. This compound has also been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.

科学研究应用

Suzuki–Miyaura Cross-Coupling Reactions

This compound can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis . The furan moiety present in the compound can act as a nucleophilic partner, reacting with electrophilic organic groups to form new bonds. This reaction is known for its mild conditions and functional group tolerance, making it suitable for complex organic syntheses.

Electrophilicity and Nucleophilicity Studies

The cyano and furan groups in the compound provide a unique opportunity to study electrophilicity and nucleophilicity scales . Researchers can use this compound to compare reagents and predict outcomes in various nucleophile-electrophile combinations, which is essential for understanding reaction mechanisms and designing new reactions.

N-tert-Butoxycarbonylation Reactions

“Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate” can serve as a chemoselective N-tert-butoxycarbonylation reagent . This application is significant for protecting amines in peptide synthesis, where the tert-butoxycarbonyl (Boc) group is a common protecting group. The compound’s chemoselectivity and high yield under mild conditions make it an attractive choice for industrial production.

Catalytic Protodeboronation

In the field of catalytic protodeboronation , this compound could potentially be used as a substrate or reagent . Protodeboronation is a process where a boron group is replaced by a hydrogen atom, and it’s a crucial step in modifying boronic esters, which are commonly used in various organic reactions.

Organic Reaction Mechanism Studies

The structure of this compound, featuring a diazepane ring, makes it a candidate for studying organic reaction mechanisms . Its reactivity can be explored in reactions like arylation, allylation, metathesis, and others, contributing to a deeper understanding of organic chemistry.

Development of Green Chemistry Protocols

The compound’s potential for use in green chemistry is notable due to its recyclable Boc carrier . It aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances and the promotion of environmentally friendly practices in chemical processes.

In Situ React IR Technology Applications

The compound’s reactivity can be monitored using in situ React IR technology . This application is crucial for real-time monitoring of chemical reactions, providing insights into reaction kinetics and mechanisms, which is valuable for both research and industrial applications.

属性

IUPAC Name |

tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-20(2,3)27-19(25)24-10-5-9-23(11-12-24)18-15(14-21)7-8-16(22-18)17-6-4-13-26-17/h4,6-8,13H,5,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCQZIIMWUEIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CC=CO3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

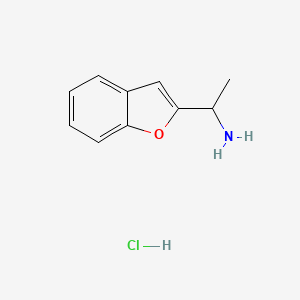

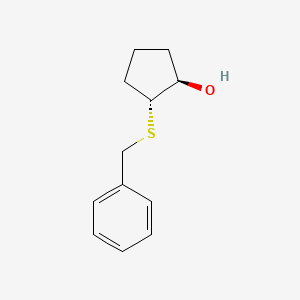

![Pyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1367761.png)

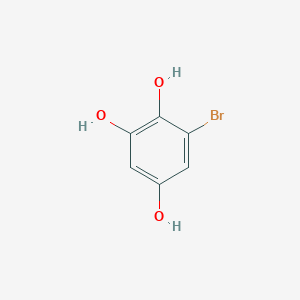

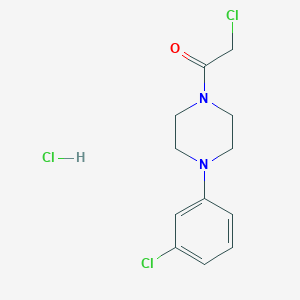

![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhex-4-enoic acid](/img/structure/B1367765.png)

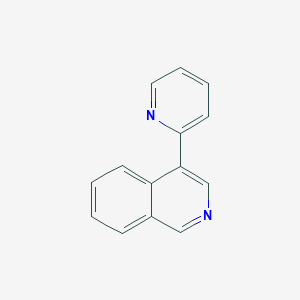

![1-[4-(Methylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1367778.png)